molecular formula C19H16BrN5OS B14967945 2-bromo-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide

2-bromo-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide

Cat. No.: B14967945
M. Wt: 442.3 g/mol
InChI Key: BBQUYECKGRKZNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is a complex organic compound that belongs to the class of triazolothiadiazine derivatives. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a valuable scaffold in drug design and development.

Preparation Methods

The synthesis of 2-bromo-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide involves several steps. One common method includes the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with appropriate benzyl bromides in the presence of a base such as piperidine . The reaction is typically carried out in refluxing ethanol for several hours to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-bromo-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide involves its interaction with various molecular targets. The triazole and thiadiazine rings allow the compound to form hydrogen bonds and other non-covalent interactions with enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to its observed pharmacological effects . The specific pathways involved depend on the biological context and the target enzyme or receptor.

Comparison with Similar Compounds

Similar compounds to 2-bromo-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide include other triazolothiadiazine derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer unique pharmacological properties and potential therapeutic applications.

Properties

Molecular Formula

C19H16BrN5OS

Molecular Weight

442.3 g/mol

IUPAC Name

2-bromo-N-[[4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzamide

InChI

InChI=1S/C19H16BrN5OS/c1-2-16-22-23-19-25(16)24-18(27-19)13-9-7-12(8-10-13)11-21-17(26)14-5-3-4-6-15(14)20/h3-10H,2,11H2,1H3,(H,21,26)

InChI Key

BBQUYECKGRKZNT-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=CC=C4Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.